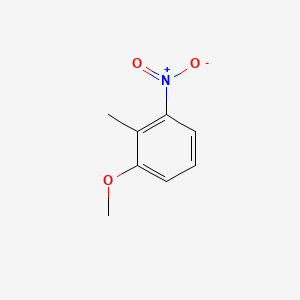

2-Methyl-3-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCZLEAGIOIIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197499 | |

| Record name | 2-Methyl-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-88-1 | |

| Record name | 1-Methoxy-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Methyl-3-nitroanisole?

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to facilitate understanding and application in a laboratory setting.

Chemical Identity

This compound, also known as 1-methoxy-2-methyl-3-nitrobenzene, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and a nitro group at positions 1, 2, and 3, respectively.

| Identifier | Value |

| IUPAC Name | 1-methoxy-2-methyl-3-nitrobenzene[1] |

| Synonyms | 2-Methoxy-6-nitrotoluene, 3-Nitro-2-methylanisole |

| CAS Number | 4837-88-1[1][2] |

| Molecular Formula | C₈H₉NO₃[1][3] |

| Molecular Weight | 167.16 g/mol [1][2] |

| InChI Key | HQCZLEAGIOIIMC-UHFFFAOYSA-N[2] |

| SMILES String | COc1cccc(c1C)--INVALID-LINK--=O[2] |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Yellow to pale brown powder or crystalline powder[3] |

| Form | Solid[2] |

| Melting Point | 54-56 °C[2][3] |

| Boiling Point | 94-96 °C at 0.5 mmHg[3] |

| Density | 1.2 ± 0.1 g/cm³[3] |

| Flash Point | >230 °F (>110 °C)[3] |

| Refractive Index | 1.538[3] |

Chemical Properties and Reactivity

This compound is a nitroaromatic compound, and its reactivity is influenced by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group on the aromatic ring. Information on specific reactions is limited, but its use in chemical synthesis studies has been noted.[2] A related compound, 2-Methyl-3-nitroaniline, is known to be incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[4]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectroscopy | Details |

| ¹H NMR | Spectra are available, providing information on the proton environments in the molecule.[1] |

| Mass Spectrometry | GC-MS data is available, with major peaks observed at m/z 92 and 150.[1] |

| Infrared (IR) Spectroscopy | FTIR spectra have been recorded, which can help in identifying functional groups.[1] |

| Raman Spectroscopy | FT-Raman spectra are also available.[1] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of an organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5][6]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[5][7][8]

-

Heating: The sample is heated rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[5][7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).[5][6]

Boiling Point Determination (at reduced pressure)

Given that this compound's boiling point is provided at reduced pressure, a simple distillation under vacuum would be the appropriate method.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source.

-

Sample Placement: The compound is placed in the round-bottom flask along with boiling chips.

-

Heating and Vacuum: The system is evacuated to the desired pressure (e.g., 0.5 mmHg). The flask is then heated gently.

-

Observation: The temperature is monitored. The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask, with a constant temperature reading on the thermometer.[8]

Solubility Determination

A systematic approach is used to determine the solubility of an organic compound in various solvents, which can provide insights into its polarity and functional groups.[9][10][11]

Methodology:

-

Initial Test: A small amount of the compound (e.g., 20-30 mg) is added to a test tube containing about 1 mL of a solvent (e.g., water). The tube is shaken vigorously.[10][12] If the compound dissolves, it is considered soluble.

-

Solvent Series: The solubility is tested in a series of solvents, typically starting with water, followed by diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[9][10][11]

-

Interpretation:

-

Solubility in water: Suggests a polar compound, likely with a low number of carbon atoms.[11]

-

Solubility in 5% NaOH: Indicates an acidic compound (e.g., a phenol (B47542) or carboxylic acid).[9][11]

-

Solubility in 5% NaHCO₃: Indicates a strongly acidic compound (e.g., a carboxylic acid).[9][12]

-

Solubility in 5% HCl: Suggests a basic compound (e.g., an amine).[9][11]

-

Solubility in cold, concentrated H₂SO₄: Indicates the presence of a functional group that can be protonated, such as an alkene, alkyne, alcohol, ether, or ketone.

-

Insolubility in all of the above: Suggests a neutral, nonpolar, or inert compound.[9]

-

Based on its structure, this compound is expected to be insoluble in water and aqueous acid/base solutions but likely soluble in common organic solvents like diethyl ether, chloroform, and acetone.

References

- 1. This compound | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-甲基-3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. deredpill.com [deredpill.com]

An In-depth Technical Guide to 2-Methyl-3-nitroanisole (CAS: 4837-88-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitroanisole (CAS: 4837-88-1), a valuable chemical intermediate. The document details its physicochemical properties, spectroscopic data, and outlines potential synthetic pathways. Due to the limited publicly available information regarding specific biological activities, this guide focuses on the chemical synthesis and characterization of the compound. All quantitative data is presented in structured tables for clarity, and detailed, albeit inferred, experimental protocols for its synthesis and purification are provided. Logical workflows for the proposed synthetic routes are visualized using Graphviz diagrams.

Introduction

This compound, also known as 1-methoxy-2-methyl-3-nitrobenzene, is an aromatic nitro compound with potential applications in chemical synthesis.[1][2] Its structure, featuring a nitro group, a methyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules, potentially including active pharmaceutical ingredients (APIs).[3] This guide aims to consolidate the available technical information on this compound to support research and development activities.

Physicochemical Properties

This compound is a solid at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4837-88-1 | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 54-56 °C | [4] |

| Boiling Point | 94-96 °C at 0.5 mmHg | |

| InChI | 1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3 | [5] |

| InChIKey | HQCZLEAGIOIIMC-UHFFFAOYSA-N | [5] |

| SMILES | COc1cccc(c1C)--INVALID-LINK--=O | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | m | 3H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.3 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 | Ar-C-OCH₃ |

| ~150 | Ar-C-NO₂ |

| ~135 | Ar-C-CH₃ |

| ~130-110 | Ar-C-H |

| ~56 | -OCH₃ |

| ~15 | -CH₃ |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular Ion) |

| 152 | [M - CH₃]⁺ |

| 137 | [M - NO]⁺ |

| 121 | [M - NO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1345 | Strong | Symmetric NO₂ stretch |

| ~1260 | Strong | Aryl-O-C stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on standard organic chemistry reactions, two plausible synthetic routes are proposed: direct nitration of 2-methylanisole (B146520) and a multi-step synthesis starting from 2-methyl-3-nitroaniline (B147196).

Proposed Synthesis Route 1: Direct Nitration of 2-Methylanisole

This is the most direct approach, involving an electrophilic aromatic substitution reaction. The regioselectivity of the nitration of anisole (B1667542) and toluene (B28343) derivatives is well-documented, with the activating methyl and methoxy groups directing the incoming nitro group to ortho and para positions. However, the formation of the 3-nitro isomer is also possible, albeit potentially in lower yields.

Materials:

-

2-Methylanisole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (B86663)

-

Ethyl Acetate (B1210297)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylanisole.

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 2-methylanisole in sulfuric acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional hour.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel.

-

A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the isomers.

-

Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate may be employed to isolate the desired this compound.

Caption: Workflow for Synthesis Route 1.

Proposed Synthesis Route 2: From 2-Methyl-3-nitroaniline

This multi-step route offers a more controlled synthesis of the desired isomer. It involves the diazotization of 2-methyl-3-nitroaniline followed by a Sandmeyer-type reaction to introduce a hydroxyl group, and subsequent methylation.

Step 1: Diazotization of 2-Methyl-3-nitroaniline

-

Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated sulfuric acid and water.[6]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Hydrolysis to 2-Methyl-3-nitrophenol (B1294317)

-

Slowly add the cold diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.

-

The diazonium group will be replaced by a hydroxyl group, evolving nitrogen gas.

-

After the addition is complete, continue heating for a short period to ensure complete reaction.

-

Cool the reaction mixture and extract the 2-methyl-3-nitrophenol with a suitable organic solvent like diethyl ether.

Step 3: Methylation to this compound

-

Dissolve the crude 2-methyl-3-nitrophenol in a suitable solvent like acetone (B3395972) or DMF.

-

Add a base such as potassium carbonate.

-

Add a methylating agent, for example, dimethyl sulfate or methyl iodide, and heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization as described in Route 1.

Caption: Workflow for Synthesis Route 2.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not widely reported, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds are known to be key intermediates in the synthesis of many pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to build complex molecular architectures. Therefore, this compound serves as a potential starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety Information

This compound should be handled with care in a laboratory setting.

Table 6: Safety Information

| Hazard Statement | Precautionary Statement | Pictogram | Reference(s) |

| H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 | GHS07 (Exclamation Mark) | [7] |

Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has summarized the available information on this compound (CAS: 4837-88-1). While detailed experimental procedures and biological activity data are scarce in the public domain, this document provides a solid foundation for researchers and scientists by presenting its physicochemical properties, predicted spectroscopic data, and plausible synthetic routes with purification protocols. The provided workflows offer a logical guide for the synthesis of this compound. Further research is warranted to explore its potential applications, particularly in the field of drug discovery and development.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(4837-88-1) 1H NMR [m.chemicalbook.com]

- 6. 2-Methyl-3-nitroaniline(603-83-8) 1H NMR [m.chemicalbook.com]

- 7. 2-甲基-3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

Molecular weight of 2-Methyl-3-nitroanisole

An In-depth Technical Guide to 2-Methyl-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS No: 4837-88-1), a key chemical intermediate. It details the compound's physicochemical properties, provides insights into its synthesis and characterization, and summarizes its known applications. This guide is intended to serve as a foundational resource for professionals in chemical research and development.

Core Compound Properties

This compound, also known as 1-methoxy-2-methyl-3-nitrobenzene, is an aromatic nitro compound.[1] Its core physical and chemical properties are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-methoxy-2-methyl-3-nitrobenzene | |

| Synonyms | 2-Methoxy-6-nitrotoluene, Anisole, 2-methyl-3-nitro- | |

| CAS Number | 4837-88-1 | |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Yellow to pale brown powder or crystalline solid | |

| Melting Point | 54-56 °C | |

| Linear Formula | CH₃C₆H₃(NO₂)OCH₃ | |

| InChI Key | HQCZLEAGIOIIMC-UHFFFAOYSA-N | |

| SMILES | COc1cccc(c1C)--INVALID-LINK--=O |

Chemical Structure and Visualization

The structure of this compound consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and a nitro group at positions 1, 2, and 3, respectively.

References

Technical Guide: Physicochemical Properties of 2-Methyl-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-3-nitroanisole, with a specific focus on its melting point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 54-56 °C | [1][2][3][4][5] |

| Boiling Point | 94-96 °C at 0.5 mmHg | [1][5] |

| Molecular Weight | 167.16 g/mol | [2][3][4][6] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | >230 °F (>110 °C) | [1][5] |

| Refractive Index | 1.538 | [1] |

| Appearance | Yellow to pale brown powder or crystalline powder | [1][5] |

| Solubility | Soluble in Methanol | [5] |

Experimental Protocol: Melting Point Determination

The following is a standard protocol for the determination of the melting point of this compound using a digital melting point apparatus.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials and Equipment:

-

This compound sample (solid)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Safety glasses and lab coat

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 10°C below the expected melting point (e.g., 45°C).

-

Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure accurate determination.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Visually observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe the sample and record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Repeatability:

-

To ensure accuracy, repeat the measurement with two more samples. The recorded melting point ranges should be in close agreement.

-

Logical Workflow for Compound Characterization

As no specific signaling pathways for this compound are prominently documented in the initial literature search, a logical experimental workflow for its general characterization is presented below. This workflow is a standard approach for the analysis of a novel or synthesized chemical compound.

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

References

- 1. echemi.com [echemi.com]

- 2. 2-甲基-3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-甲基-3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 99 4837-88-1 [sigmaaldrich.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. This compound | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methyl-3-nitroanisole structural formula and isomers

An In-depth Technical Guide to 2-Methyl-3-nitroanisole and Its Isomers

This technical guide provides a comprehensive overview of this compound, including its structural formula, physicochemical properties, and a detailed look at its various positional isomers. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

This compound: Core Compound Profile

This compound, also known as 1-methoxy-2-methyl-3-nitrobenzene, is an aromatic organic compound.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The relative positions of these functional groups on the aromatic ring are critical to its chemical properties and reactivity.

Structural Formula:

The structure of this compound is detailed below. The IUPAC name for this compound is 1-methoxy-2-methyl-3-nitrobenzene.[1]

Isomers of Methyl Nitroanisole

There are numerous positional isomers of this compound, all sharing the molecular formula C₈H₉NO₃.[1] These isomers differ in the substitution pattern of the methyl, nitro, and methoxy groups on the benzene ring. The key isomers are detailed below.

Physicochemical Properties

The properties of these isomers can vary significantly due to the electronic and steric effects of the substituent groups at different positions. A summary of key quantitative data is presented below.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 4837-88-1 | 167.16 | 54-56[2] | 94-96 (at 0.5 mmHg)[3] |

| 3-Methyl-2-nitroanisole | 5345-42-6 | 167.16 | 48-50[4] | 170 (at 35 mmHg)[4] |

| 4-Methyl-2-nitroanisole | 119-10-8 | 167.16 | 8-9[5] | 154 (at 14 mmHg)[5] |

| 4-Methyl-3-nitroanisole | 17484-36-5 | 167.16 | N/A | N/A |

| 3-Methyl-4-nitroanisole | 5367-32-8 | 167.16 | N/A | N/A |

Data not available is denoted by N/A.

Experimental Protocols: Synthesis

The synthesis of nitrated methylanisoles can be approached through various pathways. A common method involves the nitration of a corresponding methylanisole precursor. Alternatively, methylation of a nitrated cresol (B1669610) can be employed.

A generalized workflow for the synthesis of a nitro-m-cresol derivative, a related precursor, is outlined below. This process involves the protection of the hydroxyl group, followed by nitration and subsequent deprotection.

Example Protocol: Nitration of m-Cresol Derivatives

Studies on the nitration of m-cresol have shown that the distribution of nitro isomers is highly dependent on the reaction conditions and the protecting group used for the hydroxyl function.[6] For instance, direct nitration of m-cresol with a mixed acid at low temperatures yields a mixture of nitro-3-methylphenols.[6] To achieve selectivity, the hydroxyl group can be converted into a phosphate ester. Nitration of tri-m-tolyl phosphate followed by hydrolysis can yield 3-methyl-4-nitrophenol (B363926) selectively.[6] For the selective preparation of 3-methyl-6-nitrophenol, a method involving sulfonation, nitration, and subsequent hydrolysis and desulfonation of 3-methyl-4-sulfophenyl carbonate or phosphate has been developed.[6] The reaction with mixed acid (70% nitric acid and 96% sulfuric acid) is typically carried out at temperatures between -5 and 0 °C.[6] The final products are often isolated and purified using techniques such as steam distillation.[7]

References

- 1. This compound | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-メチル-3-ニトロアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-methyl-2-nitroanisole(2-Nitro-3-methylanisole) [chembk.com]

- 5. 4-甲基-2-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. academic.oup.com [academic.oup.com]

- 7. prepchem.com [prepchem.com]

Spectroscopic Profile of 2-Methyl-3-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound 2-Methyl-3-nitroanisole (CAS No: 4837-88-1). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and workflow visualizations.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: While general spectra are available from sources like ChemicalBook and PubChem, specific peak assignments and coupling constants were not detailed in the provided search results. Researchers should interpret raw spectral data for precise assignments.[1][2]

Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information regarding its molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[2] |

| Molecular Weight | 167.16 g/mol | PubChem[2] |

| m/z Top Peak | 92 | PubChem[2] |

| m/z 2nd Highest | 150 | PubChem[2] |

| m/z 3rd Highest | 91 | PubChem[2] |

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in this compound.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not available in search results | Aromatic C-H stretching |

| Specific peak data not available in search results | C-H stretching (methyl group) |

| Specific peak data not available in search results | Asymmetric and symmetric NO₂ stretching |

| Specific peak data not available in search results | C=C aromatic ring stretching |

| Specific peak data not available in search results | C-O-C ether stretching |

Note: Characteristic absorption regions for the functional groups present in this compound are listed. For precise peak positions, direct analysis of the IR spectrum is required.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These are generalized protocols based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher (to achieve adequate signal-to-noise ratio)

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, for instance, a Bruker Tensor 27 FT-IR.[2]

Method 1: Attenuated Total Reflectance (ATR)

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) after analysis.

Method 2: KBr Pellet

-

Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, using a background scan of the empty sample compartment.

Data Processing: The resulting spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

-

The sample is introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In this technique, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FTIR Spectroscopic Analysis (ATR Method).

Caption: Workflow for Mass Spectrometry Analysis.

References

A Technical Guide to the Solubility of 2-Methyl-3-nitroanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2-methyl-3-nitroanisole (CAS No: 4837-88-1) in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing comprehensive qualitative solubility information and a detailed, robust experimental protocol for the quantitative determination of its solubility. This guide is intended to be an essential resource for laboratory professionals engaged in synthesis, purification, formulation, and quality control processes involving this compound.

Solubility Profile of this compound

This compound is a substituted aromatic compound. Its molecular structure, featuring a methyl group, a nitro group, and a methoxy (B1213986) group on a benzene (B151609) ring, dictates its solubility characteristics. The principle of "like dissolves like" is central to understanding its solubility. The presence of the polar nitro and methoxy groups suggests some affinity for polar solvents, while the aromatic ring and methyl group contribute to its solubility in non-polar organic solvents.

Qualitative Solubility Data

While specific quantitative data is scarce, qualitative assessments and data from structurally similar compounds indicate the general solubility of this compound. The following table summarizes the expected qualitative solubility in a range of common organic solvents. It is important to note that this information is based on general principles of organic chemistry and data for related isomers, and should be confirmed experimentally for specific applications.

| Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | High | Soluble |

| Ethanol | C₂H₅OH | High | Soluble |

| Polar Aprotic Solvents | |||

| Acetone | (CH₃)₂CO | High | Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Medium | Soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble |

| Chloroform | CHCl₃ | Medium | Soluble |

| Non-Polar Solvents | |||

| Toluene | C₇H₈ | Low | Likely Soluble |

| Hexane | C₆H₁₄ | Low | Likely Sparingly Soluble to Insoluble |

| Aqueous Solubility | |||

| Water | H₂O | High | Sparingly soluble to Insoluble[1] |

Note: This table is a predictive guide. Experimental verification is crucial for precise applications.

Experimental Protocol for Quantitative Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.[2] This protocol provides a step-by-step guide to accurately measure the solubility of this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a true equilibrium has been reached.[2]

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. Preliminary experiments are recommended to determine the minimum time required to achieve a stable concentration.[2]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

-

For a more rapid and complete separation, centrifuge the vials at a moderate speed.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[2]

-

Accurately weigh the filtered solution.

-

If necessary, accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

For solubility in g/L, use the following formula: Solubility (g/L) = (Concentration from analysis (g/L) × Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

A Technical Guide to 2-Methyl-3-nitroanisole for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Applications in Pharmaceutical Synthesis

Abstract

2-Methyl-3-nitroanisole is a key chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and its role as a precursor in the synthesis of several active pharmaceutical ingredients (APIs). Detailed information on the mechanisms of action and associated signaling pathways of these APIs are presented, supported by visual diagrams to facilitate understanding. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource for leveraging this compound in their synthetic endeavors.

Commercial Availability of this compound (99% Purity)

For researchers and drug development professionals requiring high-purity this compound, a number of commercial suppliers are available. The following table summarizes some of the key suppliers offering this compound at 99% purity, along with relevant identifying information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Sigma-Aldrich | 4837-88-1 | C₈H₉NO₃ | 167.16 | 99% | Available in various quantities for research and development purposes.[1] |

| BOC Sciences | 4837-88-1 | C₈H₉NO₃ | 167.16 | - | A supplier of research chemicals and pharmaceutical ingredients.[2] |

| Biosynth | 4837-88-1 | C₈H₉NO₃ | 167.16 | - | Offers this compound for pharmaceutical testing and as a reference standard.[3] |

| Saflik Pharma | 4837-88-1 | C₈H₉NO₃ | 167.162 | >98% | A manufacturer based in India, offering the compound for R&D and commercial requirements. |

| ECHEMI (Platform) | 4837-88-1 | C₈H₉NO₃ | 167.16 | Up to 99% | A platform listing multiple suppliers from China, such as HANGZHOU LEAP CHEM CO., LTD., Henan Lihao Chem Plant Limited, and Greenbo Biochem, offering industrial and pharmaceutical grades. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below provides a summary of its key properties.

| Property | Value | Reference |

| IUPAC Name | 1-Methoxy-2-methyl-3-nitrobenzene | [4] |

| Synonyms | 2-Methoxy-6-nitrotoluene, Anisole, 2-methyl-3-nitro- | [4] |

| Appearance | Yellow to pale brown powder or crystalline powder | |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 260.9 ± 20.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | >230 °F | |

| Solubility | Moderately soluble in warm water (1.69 g/L at 30 °C for 2-nitroanisole). Soluble in ethanol (B145695) and diethyl ether.[5] | |

| XLogP3 | 2.63 |

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial building block in the synthesis of several commercially available drugs. Its chemical structure provides a versatile scaffold for the elaboration of more complex molecules. Notably, it is a key intermediate in the production of Simeprevir, Amosulalol, and Mepindolol.[6]

Synthetic Pathways Overview

While detailed, proprietary industrial synthesis protocols are not fully available in the public domain, the general synthetic logic involves leveraging the functional groups of this compound. The nitro group can be reduced to an amine, which is a common handle for further chemical transformations. The aromatic ring can be subjected to various substitution reactions to build the complex structures of the final APIs.

The following diagram illustrates the general workflow for the utilization of this compound in API synthesis.

References

- 1. What is the mechanism of Mepindolol Sulfate? [synapse.patsnap.com]

- 2. What is Mepindolol Sulfate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]

- 4. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]

- 5. Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor | MDPI [mdpi.com]

- 6. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methyl-3-nitroanisole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for 2-Methyl-3-nitroanisole (CAS No: 4837-88-1). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe usage, storage, and disposal of this chemical.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Yellow to pale brown powder or crystalline powder.[3] | |

| Melting Point | 54-56 °C | [3][4] |

| Boiling Point | 94-96 °C at 0.5 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Solubility | Sparingly soluble in water.[5] | |

| Refractive Index | 1.538 | [3] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and available toxicological information.

GHS Hazard Classification

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][6] |

| GHS Pictogram | GHS07 | Exclamation Mark[4][6] |

| Signal Word | Warning |

Toxicological Summary

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Harmful if swallowed (Category 4).[1][6] | Data not specified | [1][6] |

| Carcinogenicity | No data available for this compound. For the related compound 2-Nitroanisole, it is listed as "possibly carcinogenic to humans (Group 2B)" by IARC and "reasonably anticipated to be a human carcinogen" by NTP.[7][8][9] | ||

| Mutagenicity | No specific data available for this compound. The related compound 2-Nitroanisole is mutagenic in bacteria.[7][8] | ||

| Other Toxic Effects | For the related compound 2-Nitroanisole, high doses can cause methemoglobinemia, and pathological lesions in the urinary bladder, spleen, kidney, and liver in rats.[7][8] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][10]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6]

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves.[4][10] A lab coat or other protective clothing should be worn to prevent skin contact.[10]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter should be used.[4][10]

Hygiene Practices

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[11]

-

Contaminated clothing should be removed and washed before reuse.[7]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[3]

-

Do not allow the product to enter drains.[10]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][12]

-

Specific Hazards: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][10]

Experimental Protocols

It is critical to note that these are representative protocols and have not been specifically validated for this compound.

Ames Test for Mutagenicity (Generalized Protocol)

-

Bacterial Strains: Utilize various strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).

-

Dose Selection: A preliminary toxicity test is performed to determine a suitable dose range.

-

Assay:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

Aliquots of the test solution, the bacterial culture, and either S9 mix or a buffer are combined in a test tube.

-

The mixture is incubated, and then molten top agar (B569324) is added.

-

The entire mixture is poured onto minimal glucose agar plates.

-

Plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect. Positive controls are run in parallel.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425) (Generalized Protocol)

-

Animal Model: Typically performed in female rats or mice.

-

Dose Administration: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered by gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

LD50 Estimation: This sequential process continues until the criteria for stopping the test are met. The LD50 is then calculated using a maximum likelihood method.

Visualized Workflows

As specific signaling pathway data for this compound is unavailable, the following diagram illustrates a logical workflow for its safe handling in a laboratory setting.

Caption: Safe handling workflow for this compound.

This guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory training. Always consult the most recent SDS for this compound before use.

References

- 1. This compound | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-甲基-3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 4837-88-1 | FM40793 | Biosynth [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ICSC 1520 - 2-NITROANISOLE [inchem.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2-Nitroanisole (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]

- 9. scicom.favv-afsca.be [scicom.favv-afsca.be]

- 10. fishersci.com [fishersci.com]

- 11. aiinmr.com [aiinmr.com]

- 12. pubs.acs.org [pubs.acs.org]

2-Methyl-3-nitroanisole: A Comprehensive Technical Guide for Organic Synthesis

Introduction

2-Methyl-3-nitroanisole, also known as 1-methoxy-2-methyl-3-nitrobenzene, is a substituted aromatic nitro compound that serves as a crucial and versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring an activating methoxy (B1213986) group, a moderately activating methyl group, and a deactivating, yet synthetically valuable, nitro group, allows for a range of chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals and other complex organic molecules. Researchers, scientists, and professionals in drug development will find this document a valuable resource for leveraging this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. These properties have been compiled from various sources and are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4837-88-1 | [1][3] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| Appearance | Yellow to pale brown solid or crystalline powder | [1] |

| Melting Point | 54-56 °C | [1][3] |

| Boiling Point | 94-96 °C at 0.5 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| InChI Key | HQCZLEAGIOIIMC-UHFFFAOYSA-N | [2][3] |

| SMILES String | COc1cccc(c1C)--INVALID-LINK--=O | [3] |

| EC Number | 225-424-5 | [1][2][3] |

| Beilstein Number | 2328599 | [3] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopy Type | Reference(s) |

| ¹H NMR | [2] |

| ¹³C NMR | [2] |

| Mass Spectrometry (GC-MS) | [2] |

| Infrared (IR) Spectroscopy | [2] |

| Raman Spectroscopy | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of 2-methylanisole (B146520). The methoxy and methyl groups are ortho-, para-directing activators. Therefore, the nitration of 2-methylanisole is expected to yield a mixture of isomers, including the 4-nitro and 6-nitro isomers as major products.[4] The formation of the 3-nitro isomer is sterically and electronically less favored, often resulting in lower yields compared to other isomers. Careful control of reaction conditions and efficient purification methods are essential for isolating the desired product.

References

The Strategic Utility of 2-Methyl-3-nitroanisole in Modern Chemical Research: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Potential of 2-Methyl-3-nitroanisole.

This technical guide provides an in-depth analysis of this compound, a versatile chemical intermediate, and explores its potential applications in advanced chemical synthesis, with a particular focus on the development of novel pharmaceutical scaffolds. This document outlines the key chemical properties, a pivotal synthetic transformation, and the subsequent utility of its derivatives in constructing biologically relevant heterocyclic systems.

Core Properties of this compound

This compound (CAS No. 4837-88-1) is a substituted nitroaromatic compound that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a nitro group ortho to a methyl group and meta to a methoxy (B1213986) group, provides a unique platform for a variety of chemical modifications. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4837-88-1 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Yellow to pale brown crystalline powder | [2] |

| Melting Point | 54-56 °C | |

| Boiling Point | 94-96 °C at 0.5 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | >110 °C | |

| Refractive Index | 1.538 | [2] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |

Key Synthetic Transformation: Reduction to 3-Methoxy-2-methylaniline (B139353)

A primary application of this compound in chemical research is its conversion to the corresponding aniline (B41778), 3-methoxy-2-methylaniline. The nitro group is a versatile functional group that can be readily reduced to an amine, which then serves as a nucleophile in a wide array of subsequent reactions for building molecular complexity. This reduction is a cornerstone transformation, unlocking the potential of the this compound scaffold.

The following diagram illustrates this pivotal reduction step and the subsequent potential for the synthesis of heterocyclic compounds.

Experimental Protocol: Catalytic Hydrogenation of this compound

This section provides a detailed experimental protocol for the reduction of this compound to 3-methoxy-2-methylaniline via catalytic hydrogenation.

Objective: To synthesize 3-methoxy-2-methylaniline from this compound with high yield and purity.

Materials:

-

This compound (30.7 g, 184 mmol)

-

5% Palladium on carbon (Pd/C), wet (9.98 g)

-

Ethanol (B145695) (400 mL total)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

A solution of this compound (30.7 g, 184 mmol) in 300 mL of ethanol is prepared in a suitable round-bottom flask.[4]

-

To this solution, a suspension of 5% palladium on carbon (wet, 9.98 g) in 100 mL of ethanol is carefully added.[4]

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) for 3 hours.[4]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[4]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

The resulting product, 3-methoxy-2-methylaniline, is obtained as a light purple oil.[4]

Results:

-

Yield: 25.5 g (quantitative)[4]

-

Rf value: 0.38 (hexane:ethyl acetate (B1210297) = 2:1, v/v)[4]

-

Mass Spectrum (EI, m/z): 137 (M+)[4]

-

¹H-NMR (CDCl₃, δ ppm): 2.04-2.05 (m, 3H), 3.60 (brs, 2H), 3.80 (s, 3H), 6.33-6.37 (m, 2H), 6.94-7.01 (m, 1H)[4]

The following diagram illustrates the general workflow for this experimental protocol.

Applications in the Synthesis of Bioactive Heterocycles

The product of the reduction, 3-methoxy-2-methylaniline, is a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[5] Specifically, this aniline derivative is used in the preparation of indoles, indazoles, and quinolines, which are core structures in many antiviral and neuroactive agents.[5][6]

The strategic placement of the methoxy and methyl groups on the aniline ring can influence the regioselectivity of cyclization reactions, offering a handle for the targeted synthesis of specific isomers. For instance, in the Bischler-Möhlau indole (B1671886) synthesis, the reaction of an α-halo-ketone with an excess of an aniline derivative, the electronic and steric effects of the substituents on the aniline ring direct the cyclization to form the indole ring.[6][7] Similarly, various synthetic routes to quinolines and indazoles can be envisioned starting from 3-methoxy-2-methylaniline.[5]

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its straightforward reduction to 3-methoxy-2-methylaniline provides access to a versatile building block for the construction of complex heterocyclic systems such as indoles, indazoles, and quinolines. The methodologies outlined in this guide demonstrate the practical utility of this compound and provide a foundation for its application in the synthesis of novel and potentially bioactive molecules. Researchers and scientists in the pharmaceutical and chemical industries are encouraged to consider this compound as a strategic starting material in their synthetic endeavors.

References

- 1. This compound | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reductive Amination of 2-Methyl-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reductive amination of 2-methyl-3-nitroanisole to produce 2-methyl-3-aminoanisole, a key intermediate in various synthetic applications. The document details common experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are versatile building blocks in the pharmaceutical and chemical industries. This compound is a specific substrate whose reduction to 2-methyl-3-aminoanisole is a critical step in the synthesis of more complex molecules. This guide explores various methodologies for achieving this transformation, focusing on practical experimental details and comparative data.

Reaction Overview

The core transformation involves the reduction of the nitro group (-NO₂) of this compound to an amino group (-NH₂). This can be achieved through several methods, broadly categorized as catalytic hydrogenation and chemical reduction.

General Reaction Scheme:

Experimental Protocols

Several well-established methods for the reduction of aromatic nitro compounds are applicable to this compound. The following sections provide detailed experimental protocols for the most common and effective approaches.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups.[1][2] It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas.[1]

Protocol: Catalytic Hydrogenation using Pd/C

-

Reaction Setup: In a pressure-rated hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695).

-

Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).[3][4]

-

Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 25-60°C) for several hours (typically 2-8 hours), monitoring the reaction progress by TLC or GC/MS.[3][4]

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-3-aminoanisole, which can be further purified by distillation or crystallization.

Chemical Reduction

Chemical reduction methods offer an alternative to catalytic hydrogenation and can be more suitable for laboratories not equipped for high-pressure reactions. Common reducing agents include metals in acidic media (e.g., Fe/HCl, Sn/HCl) and metal salts (e.g., SnCl₂).[1]

Protocol: Reduction using Iron in Acidic Media (Bechamp Reduction)

This method is a classic and cost-effective way to reduce aromatic nitro compounds.[1]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a solvent mixture, typically ethanol and water.

-

Reagent Addition: Add iron powder (excess, e.g., 3-5 eq) and a catalytic amount of hydrochloric acid or acetic acid.[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring for several hours (typically 2-6 hours). Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and make it basic by adding an aqueous solution of sodium carbonate or sodium hydroxide (B78521).[5]

-

Isolation: Filter the mixture through celite to remove iron salts. The filtrate can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.[6]

Protocol: Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a mild reducing agent for nitro groups.[7]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, e.g., 4-5 eq).[7]

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction can be accelerated using ultrasonic irradiation.[7] Monitor the reaction by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Add an aqueous solution of sodium hydroxide or potassium hydroxide until the mixture is strongly basic to precipitate tin salts.[7]

-

Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the desired amine.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data for the different reduction methods. Note that the optimal conditions may vary for the specific substrate, this compound.

Table 1: Catalytic Hydrogenation Conditions

| Parameter | Value | Reference |

| Catalyst | 5% or 10% Pd/C, Pt/C | [3][4] |

| Catalyst Loading | 1-5 mol% | - |

| Solvent | Methanol, Ethanol | [3][4] |

| Temperature | 25 - 60 °C | [3][4] |

| Pressure | 1 - 10 bar | [3][4] |

| Reaction Time | 2 - 8 hours | [3][4] |

| Typical Yield | >90% | - |

Table 2: Chemical Reduction Conditions

| Method | Reducing Agent | Stoichiometry | Solvent | Temperature | Typical Yield | Reference |

| Bechamp | Fe powder / HCl (cat.) | 3-5 eq. Fe | Ethanol/Water | Reflux | 70-90% | [5] |

| Stannous Chloride | SnCl₂·2H₂O | 4-5 eq. | Ethanol | Room Temp. - Reflux | 80-95% | [7] |

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the reductive amination of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. m-Anisidine synthesis - chemicalbook [chemicalbook.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. scispace.com [scispace.com]

Methodological & Application

Synthesis of 2-Methyl-3-nitroanisole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 2-Methyl-3-nitroanisole, a valuable intermediate in organic synthesis. The procedure outlines a two-step synthetic pathway commencing with the diazotization of 2-methyl-3-nitroaniline (B147196) to produce the key intermediate, 2-Methyl-3-nitrophenol. This is followed by the methylation of the phenolic hydroxyl group via a Williamson ether synthesis to yield the final product. This protocol includes detailed experimental procedures, tables of reactants and products with their physicochemical properties, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.

Introduction

This compound is an aromatic compound of interest in the development of novel pharmaceuticals and other specialized chemical entities. Its synthesis requires a strategic approach to introduce the desired functional groups onto the benzene (B151609) ring with correct regioselectivity. The presented two-step method is a reliable route for the preparation of this compound on a laboratory scale. The initial diazotization reaction converts a primary aromatic amine to a diazonium salt, which is subsequently hydrolyzed to a phenol (B47542). The subsequent Williamson ether synthesis is a classic and efficient method for the formation of ethers from an alkoxide and an alkyl halide.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Products

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 2-Methyl-3-nitroaniline |  | C₇H₈N₂O₂ | 152.15[1][2] | 88-90 | 305 | 603-83-8[1][2] |

| Sodium Nitrite (B80452) |  | NaNO₂ | 69.00 | 271 | 320 (decomposes) | 7632-00-0 |

| Sulfuric Acid |  | H₂SO₄ | 98.08 | 10 | 337 | 7664-93-9 |

| 2-Methyl-3-nitrophenol |  | C₇H₇NO₃ | 153.14[3][4] | 146-148[3] | - | 5460-31-1[3][4] |